molecular formula C16H22N4O B6633010 N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

Katalognummer B6633010
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: LXCZISMJOIHWSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide, also known as DMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPI is a selective agonist of the CB2 receptor, which is a member of the endocannabinoid system that plays a crucial role in various physiological processes.

Wirkmechanismus

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. Upon binding to the CB2 receptor, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide activates downstream signaling pathways that modulate various physiological processes such as inflammation, pain, and neuroprotection. The exact mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways such as the cAMP-PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been demonstrated to have anti-inflammatory and analgesic effects in models of inflammatory and neuropathic pain. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist of the CB2 receptor, which allows for the specific modulation of CB2 receptor signaling pathways without affecting other receptors. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to the use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in lab experiments. One of the main limitations is the lack of clinical data on its safety and efficacy. Additionally, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has a relatively short half-life and may require frequent dosing in in vivo experiments.

Zukünftige Richtungen

There are several future directions for research on N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide. One area of interest is the potential use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide and its downstream signaling pathways may provide insights into the development of novel therapies for these diseases. Another area of interest is the development of new analogs of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide with improved pharmacokinetic properties and selectivity for the CB2 receptor. Finally, the use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic potential.

Synthesemethoden

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1H-indazole-3-carboxylic acid with 3,3-dimethylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a coupling reaction with N-methyl-N-(trimethylsilyl)amine, followed by deprotection to obtain N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and neuroprotection. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammatory and neuropathic pain. It has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2)8-5-9-17-13(16)10-18-15(21)14-11-6-3-4-7-12(11)19-20-14/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZISMJOIHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CNC(=O)C2=NNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.